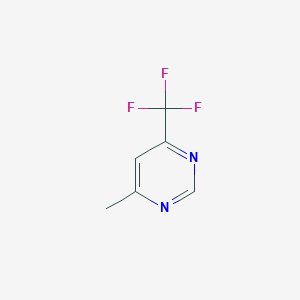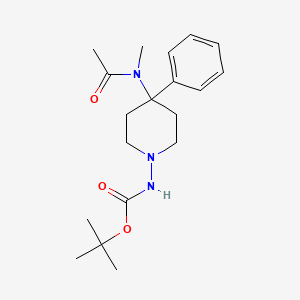
tert-Butyl (4-(N-methylacetamido)-4-phenylpiperidin-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-(N-methylacetamido)-4-phenylpiperidin-1-yl)carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperidine ring substituted with a phenyl group and an N-methylacetamido group, as well as a tert-butyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(N-methylacetamido)-4-phenylpiperidin-1-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
N-Methylation: The N-methylacetamido group is introduced through a methylation reaction, typically using methyl iodide or a similar reagent.
Carbamate Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (4-(N-methylacetamido)-4-phenylpiperidin-1-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (4-(N-methylacetamido)-4-phenylpiperidin-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study the interactions of piperidine derivatives with biological targets. Its structural features make it a valuable tool for investigating receptor-ligand interactions and enzyme inhibition.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-Butyl (4-(N-methylacetamido)-4-phenylpiperidin-1-yl)carbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-methyl-N-[4-(N-methylacetamido)phenyl]carbamate
- tert-Butyl N-(4-{[4-(N-methylacetamido)phenyl]carbamoyl}phenyl)carbamate
Uniqueness
tert-Butyl (4-(N-methylacetamido)-4-phenylpiperidin-1-yl)carbamate is unique due to its combination of a piperidine ring with a phenyl group and an N-methylacetamido group This structural arrangement provides distinct chemical and biological properties that differentiate it from other similar compounds
Propriétés
Formule moléculaire |
C19H29N3O3 |
|---|---|
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
tert-butyl N-[4-[acetyl(methyl)amino]-4-phenylpiperidin-1-yl]carbamate |
InChI |
InChI=1S/C19H29N3O3/c1-15(23)21(5)19(16-9-7-6-8-10-16)11-13-22(14-12-19)20-17(24)25-18(2,3)4/h6-10H,11-14H2,1-5H3,(H,20,24) |
Clé InChI |
ZHBLCWCDSNHARF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)C1(CCN(CC1)NC(=O)OC(C)(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


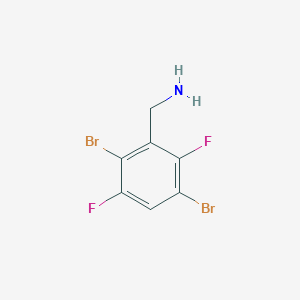

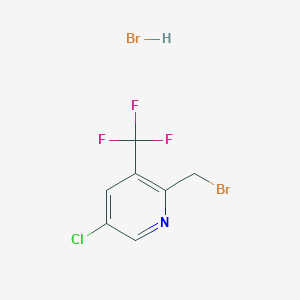

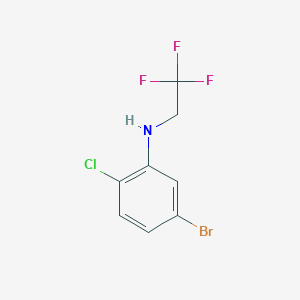
![Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13090517.png)
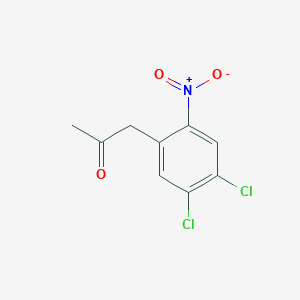
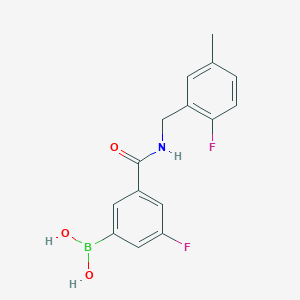
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13090537.png)


![3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090550.png)
